![molecular formula C18H17N3O2 B2793244 4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide CAS No. 164928-34-1](/img/structure/B2793244.png)
4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide
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Description
Pyrazoles, which include the 3-methyl-1-phenyl-1H-pyrazol-5-yl group, have attracted attention due to their diverse biological activities. Some have been shown to be cytotoxic to several human cell lines . Several drugs currently on the market have this heterocycle as the key structural motif .
Synthesis Analysis
4,4ʹ-(Arylmethylene)bis(1H-pyrazol-5-ols) derivatives were synthesized by a three-component reaction of 3-methyl-1-phenyl-5-pyrazolone with various benzaldehydes catalyzed by sodium acetate at room temperature . The products were obtained in high to excellent yield, and pure products were isolated by simple filtration .Molecular Structure Analysis
The structures of all synthesized compounds were characterized by physicochemical properties and spectral means (IR and NMR) .Chemical Reactions Analysis
The preparation of 4,4′-(arylmethylene)-bis(3-methyl-1-phenyl-1H-pyrazol-5-ol) derivatives from 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one and arylaldehydes has been described . The products were obtained in high yields and short reaction times .Safety And Hazards
While the safety and hazards for the specific compound “4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide” are not available, it’s generally recommended to ensure adequate ventilation, avoid getting the compound in eyes, on skin, or on clothing, avoid ingestion and inhalation, and avoid dust formation when handling similar compounds .
properties
IUPAC Name |
4-methoxy-N-(5-methyl-2-phenylpyrazol-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O2/c1-13-12-17(21(20-13)15-6-4-3-5-7-15)19-18(22)14-8-10-16(23-2)11-9-14/h3-12H,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXBXOPSTFRBHAD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)NC(=O)C2=CC=C(C=C2)OC)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-methoxy-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)benzamide |
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